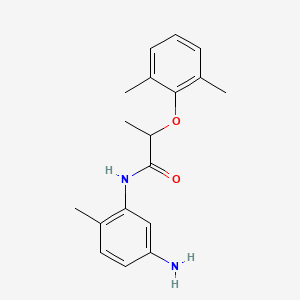

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide: is an organic compound that features both amine and amide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a phenyl ring substituted with an amino group and a methyl group, connected to a propanamide moiety through an ether linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide typically involves multiple steps:

Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2,6-dimethylphenol.

Ether Formation: The first step involves the formation of an ether bond between 5-amino-2-methylphenol and 2,6-dimethylphenol using a suitable alkylating agent such as 1-bromo-2-chloropropane under basic conditions.

Amidation: The resulting ether is then subjected to amidation with propanoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated derivatives of the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is utilized in the synthesis of complex organic molecules and polymers. Its ability to act as a building block in organic synthesis makes it valuable for creating new chemical entities.

Biology

Research indicates that this compound may interact with various enzymes and receptors, which can influence biological pathways. For instance, studies have shown its potential in modulating neurotransmitter systems, suggesting applications in neuropharmacology.

Medicine

The therapeutic applications of this compound are under investigation. It is being explored as a candidate for drug development due to its promising biological activities. Specific areas of interest include:

- Neuroprotection : Case studies have demonstrated its efficacy in protecting neuronal cells from oxidative stress and excitotoxicity.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines.

Materials Science

In materials science, this compound is being evaluated for its role in developing new materials with specific properties such as enhanced durability and resistance to environmental factors.

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Synthesis of polymers and organic compounds | Facilitates creation of novel materials |

| Biology | Interaction with enzymes/receptors | Potential for drug development |

| Medicine | Neuroprotective properties | May help in treating neurodegenerative diseases |

| Materials Science | Development of durable materials | Enhanced performance in various applications |

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that this compound significantly reduced neuronal apoptosis induced by NMDA receptor overactivation. The results indicated a protective effect against neurodegenerative conditions such as Alzheimer's disease.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects against specific types of cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism by which N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds, while the phenyl rings can engage in π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

- N-(5-Amino-3-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is unique due to the specific positioning of its amino and methyl groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs. This positional isomerism can lead to differences in binding affinities and reaction pathways, making it a valuable compound for targeted research and application development.

Biologische Aktivität

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide, with the CAS number 953756-17-7, is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C18H22N2O2

- Molecular Weight : 298.39 g/mol

- Structure : The compound features an amide functional group linked to a substituted phenyl ring, which is essential for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds found that certain derivatives displayed significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area .

Antioxidant Properties

The antioxidant capacity of compounds in this class has been evaluated through various assays. Although specific results for this compound are not extensively documented, derivatives have shown promising results in reducing oxidative stress in cellular models .

Synthesis and Evaluation

In a recent study published by MDPI, researchers synthesized several derivatives of thiazolopyridine and evaluated their biological activity. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa, demonstrating significant antibacterial activity. This suggests that modifications to the core structure can enhance biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of related compounds provides insights into optimizing the biological activity of this compound. Studies have shown that alterations to the phenyl rings or the introduction of different functional groups can significantly impact antimicrobial potency and selectivity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antimicrobial Activity (MIC) | Antioxidant Activity |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Compound 3g (Thiazolopyridine derivative) | Structure | 0.21 µM against Pseudomonas aeruginosa | Moderate |

| Compound X (related derivative) | Structure | TBD | High |

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-11-8-9-15(19)10-16(11)20-18(21)14(4)22-17-12(2)6-5-7-13(17)3/h5-10,14H,19H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIWTRFGJKQINN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.